![molecular formula C12H7Cl6N3OS B14685552 s-Triazine, 2-[(o-methoxyphenyl)thio]-4,6-bis(trichloromethyl)-](/img/structure/B14685552.png)
s-Triazine, 2-[(o-methoxyphenyl)thio]-4,6-bis(trichloromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
s-Triazine, 2-[(o-methoxyphenyl)thio]-4,6-bis(trichloromethyl)- is a derivative of the s-triazine family, known for its diverse applications in various fields such as agriculture, medicine, and materials science. This compound is characterized by the presence of a triazine ring substituted with an o-methoxyphenylthio group and two trichloromethyl groups, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of s-Triazine, 2-[(o-methoxyphenyl)thio]-4,6-bis(trichloromethyl)- typically involves the sequential nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with appropriate nucleophiles. The general synthetic route can be summarized as follows:
- Step 1: Formation of the o-methoxyphenylthio intermediate:
- React cyanuric chloride with o-methoxyphenylthiol in the presence of a base such as triethylamine.
- Reaction conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon).
- Step 2: Introduction of trichloromethyl groups:
- React the intermediate with trichloromethylating agents such as trichloromethyl chloroformate.
- Reaction conditions: Elevated temperature (e.g., 60-80°C), inert atmosphere.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: s-Triazine, 2-[(o-methoxyphenyl)thio]-4,6-bis(trichloromethyl)- undergoes various chemical reactions, including:
- Nucleophilic Substitution:
- Common reagents: Nucleophiles such as amines, thiols, and alcohols.
- Conditions: Mild to moderate temperatures, inert atmosphere.
- Major products: Substituted triazine derivatives.
- Oxidation:
- Common reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
- Conditions: Aqueous or organic solvents, controlled temperature.
- Major products: Oxidized triazine derivatives.
- Reduction:
- Common reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
- Conditions: Anhydrous solvents, low temperatures.
- Major products: Reduced triazine derivatives.
Aplicaciones Científicas De Investigación
s-Triazine, 2-[(o-methoxyphenyl)thio]-4,6-bis(trichloromethyl)- has a wide range of scientific research applications:
- Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Employed in the development of new materials with specific properties.
- Biology:
- Investigated for its potential antimicrobial and antiviral activities.
- Studied for its interactions with biological macromolecules.
- Medicine:
- Explored as a potential therapeutic agent for various diseases.
- Evaluated for its cytotoxic effects on cancer cells.
- Industry:
- Utilized in the production of herbicides and pesticides.
- Applied in the development of polymer additives and stabilizers.
Mecanismo De Acción
The mechanism of action of s-Triazine, 2-[(o-methoxyphenyl)thio]-4,6-bis(trichloromethyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce oxidative stress. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
s-Triazine, 2-[(o-methoxyphenyl)thio]-4,6-bis(trichloromethyl)- can be compared with other similar compounds in the s-triazine family, such as:
- s-Triazine, 2,4,6-tris(alkylthio)
- s-Triazine, 2,4,6-tris(arylthio)
- s-Triazine, 2,4,6-tris(halomethyl)
- The presence of the o-methoxyphenylthio group imparts unique electronic and steric properties.
- The trichloromethyl groups enhance the compound’s reactivity and potential for further functionalization.
These features distinguish s-Triazine, 2-[(o-methoxyphenyl)thio]-4,6-bis(trichloromethyl)- from other s-triazine derivatives, making it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C12H7Cl6N3OS |
|---|---|
Peso molecular |
454.0 g/mol |
Nombre IUPAC |
2-(2-methoxyphenyl)sulfanyl-4,6-bis(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C12H7Cl6N3OS/c1-22-6-4-2-3-5-7(6)23-10-20-8(11(13,14)15)19-9(21-10)12(16,17)18/h2-5H,1H3 |
Clave InChI |
QJKNFENTTRRGBS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1SC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2,4-dimethyl-2-(prop-2-ynylcarbamoyloxymethyl)pentyl]carbamic acid](/img/structure/B14685470.png)
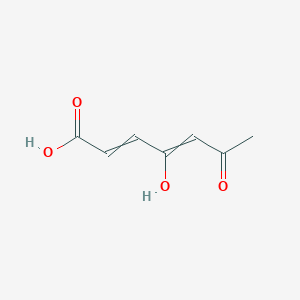
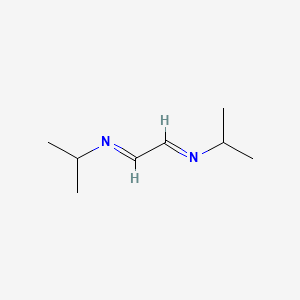
![Methyl 3-[(E)-phenyldiazenyl]prop-2-enoate](/img/structure/B14685494.png)
![3-(Butoxycarbonyl)-1,6-dimethyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-1-ium methyl sulfate](/img/structure/B14685500.png)
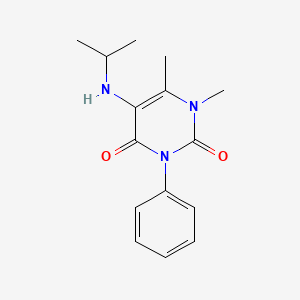
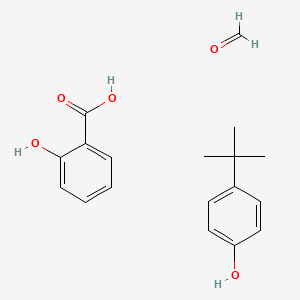

![N~1~-[3-(10H-Phenothiazin-10-yl)propyl]ethane-1,2-diamine](/img/structure/B14685534.png)
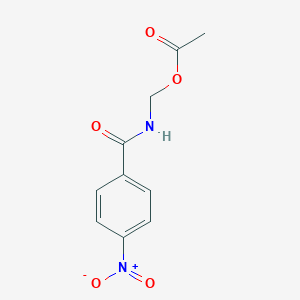
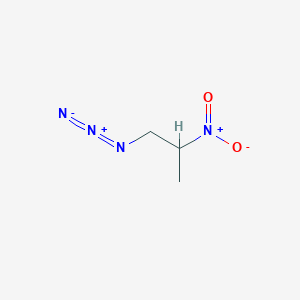
![2-(Diethylamino)ethyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate](/img/structure/B14685539.png)
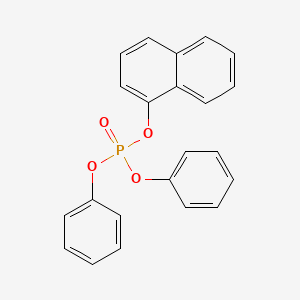
![5-[(5-Chloro-2,4-dimethoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine](/img/structure/B14685549.png)
